

# Comparative Efficacy of Plazomicin Against Next-Generation Aminoglycosides in Treating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Plazomicin |           |
| Cat. No.:            | B589178    | Get Quote |

**Plazomicin**, a next-generation aminoglycoside, has demonstrated significant efficacy in treating complicated urinary tract infections (cUTI) and infections caused by multidrug-resistant (MDR) Enterobacteriaceae, particularly those producing carbapenemases and extended-spectrum  $\beta$ -lactamases (ESBLs). Its molecular structure is specifically engineered to evade the primary mechanisms of aminoglycoside resistance, offering a potential advantage over legacy and some contemporary aminoglycosides. This guide provides a comparative analysis of **plazomicin**'s efficacy, supported by experimental data and methodologies.

### In Vitro Susceptibility and Potency

A key measure of an antibiotic's efficacy is its in vitro activity against target pathogens. Minimum Inhibitory Concentration (MIC) values, particularly MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are standard metrics for comparison. **Plazomicin** has consistently shown superior in vitro potency against a broad spectrum of clinical isolates, including those resistant to other aminoglycosides.

In a comprehensive surveillance study, **plazomicin** demonstrated greater in vitro activity than amikacin, gentamicin, and tobramycin against Enterobacteriaceae isolates collected worldwide. Notably, its activity was maintained against isolates harboring aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to older aminoglycosides. For instance, against carbapenem-resistant Enterobacteriaceae (CRE), **plazomicin**'s MIC90 was significantly lower than that of other tested aminoglycosides, indicating higher potency.



| Antibiotic | Organism<br>Group                                        | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
|------------|----------------------------------------------------------|---------------|---------------|---------------|
| Plazomicin | Enterobacteriace<br>ae                                   | 0.5           | 1             | 98.5%         |
| Amikacin   | Enterobacteriace<br>ae                                   | ≤1            | 4             | 97.8%         |
| Gentamicin | Enterobacteriace<br>ae                                   | ≤0.25         | >8            | 83.1%         |
| Tobramycin | Enterobacteriace<br>ae                                   | ≤0.25         | >8            | 83.7%         |
| Plazomicin | Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (CRE) | 0.5           | 4             | 93.9%         |
| Amikacin   | Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (CRE) | 2             | >32           | 71.9%         |
| Gentamicin | Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (CRE) | >8            | >8            | 32.5%         |
| Tobramycin | Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (CRE) | >8            | >8            | 29.8%         |

Table 1: Comparative in vitro activity of **plazomicin** and other aminoglycosides against clinical isolates from a global surveillance program (2014-2015). Data summarized from published research.

# **Clinical Efficacy and Safety**







The clinical performance of **plazomicin** was rigorously evaluated in the EPIC (Evaluating **Plazomicin** in cUTI) and CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trials.

In the EPIC trial for complicated urinary tract infections, **plazomicin** was found to be non-inferior to meropenem, a broad-spectrum carbapenem antibiotic. A composite cure rate (combining microbiological eradication and clinical cure) at the test-of-cure visit was achieved in 88.0% of patients in the **plazomicin** group versus 91.4% in the meropenem group.

The CARE study focused on patients with serious infections due to CRE. In this trial, a lower rate of mortality or serious disease-related complications was observed in the **plazomicin**-based combination therapy group compared to the colistin-based combination therapy group (23.5% vs 50.0%). This suggests a significant clinical benefit for **plazomicin** in treating infections caused by highly resistant bacteria.

Adverse events associated with **plazomicin** are consistent with the aminoglycoside class, with nephrotoxicity and ototoxicity being the most significant concerns. However, clinical trial data indicated that the incidence of significant renal function decline with **plazomicin** was comparable to that of other aminoglycosides and comparators when appropriately dosed and monitored.

#### **Mechanisms of Action and Resistance**

Aminoglycosides function by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death. Resistance primarily arises from the bacterial production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug, or from alterations to the ribosomal target site.

**Plazomicin**'s structure is a key differentiator. It is a neoglycoside derived from sisomicin, engineered with modifications that protect it from inactivation by most AMEs, including common enzymes like AAC(6')-Ib, AAC(2'), and ANT(2"). This structural stability allows it to retain activity against pathogens that are resistant to older aminoglycosides like gentamicin and tobramycin.





Click to download full resolution via product page

Caption: Plazomicin's structural stability allows it to evade inactivation by AMEs.

# **Experimental Protocols**

The data presented in this guide are derived from studies employing standardized and validated methodologies to ensure accuracy and reproducibility.

Antimicrobial Susceptibility Testing (AST): The in vitro data, including MIC values, were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

- Isolate Collection: Bacterial isolates were collected from various clinical sources (e.g., urine, blood) as part of global surveillance programs.
- Inoculum Preparation: Colonies from an overnight culture on agar plates were used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
- Microdilution Plates: 96-well microtiter plates containing serial twofold dilutions of plazomicin and comparator agents in cation-adjusted Mueller-Hinton broth were used.
- Inoculation and Incubation: The standardized bacterial suspension was further diluted and inoculated into the microtiter plates. The plates were then incubated at 35°C for 16-20 hours.



 MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. Quality control was performed using reference strains such as E. coli ATCC 25922.



Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Clinical Trial Design (EPIC Study - cUTI): The EPIC trial was a Phase 3, randomized, multicenter, double-blind, non-inferiority study.



- Patient Population: Adults with complicated urinary tract infections, including acute pyelonephritis.
- Randomization: Patients were randomized in a 1:1 ratio to receive either intravenous (IV)
  plazomicin or IV meropenem.
- Treatment Regimen: **Plazomicin** was administered once daily, while meropenem was given every 8 hours. Treatment duration was 4 to 7 days.
- Endpoints: The primary efficacy endpoint was a composite cure, defined as both clinical cure (symptom resolution) and microbiological eradication (negative urine culture), assessed at a Test-of-Cure visit (day 15-19).
- Safety Assessment: Adverse events, including changes in renal function (serum creatinine),
  were monitored throughout the study and during a follow-up period.

#### Conclusion

Plazomicin demonstrates superior in vitro potency against a wide range of multidrug-resistant Enterobacteriaceae, including CRE, when compared to older aminoglycosides like gentamicin and tobramycin. Its key advantage lies in its structural resilience to the majority of aminoglycoside-modifying enzymes. Clinical trial data have confirmed its non-inferiority to meropenem for treating cUTI and have shown potential benefits in treating serious CRE infections. While class-specific safety concerns such as nephrotoxicity remain, plazomicin represents a valuable addition to the therapeutic arsenal for combating infections caused by highly resistant Gram-negative bacteria.

To cite this document: BenchChem. [Comparative Efficacy of Plazomicin Against Next-Generation Aminoglycosides in Treating Multidrug-Resistant Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589178#plazomicin-efficacy-compared-to-next-generation-aminoglycosides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com